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Compound of Interest

2-Fluoro-5-hydroxy-3-
Compound Name:

methoxypyridine
CAS No.: 1227511-69-4
Cat. No.: B1446512

Get Quote

Executive Summary & Strategic Context

In the high-stakes arena of medicinal chemistry, the pyridine scaffold remains a "privileged
structure."” The introduction of fluorine (bioisostere for H or OH) and methoxy groups modulates
lipophilicity (LogP) and metabolic stability. However, the synthesis of 2-fluoro-5-hydroxy-3-
methoxypyridine presents a classic regioselectivity challenge.

Common synthetic routes—such as the oxidation of 2-fluoro-3-methoxypyridine boronic acids
or nucleophilic aromatic substitution (

)—often yield mixtures of regioisomers (e.g., 2-fluoro-4-hydroxy-3-methoxy or 2-fluoro-3-
hydroxy-5-methoxy). Misassigning these isomers can lead to months of wasted SAR
(Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of 2-
fluoro-5-hydroxy-3-methoxypyridine, utilizing a "Triangulation Strategy" of Mass
Spectrometry, Multinuclear NMR (
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H,
C,

F), and 2D Correlation Spectroscopy.

Theoretical Structural Analysis

Before entering the lab, we must define the expected spectroscopic signature. The target
molecule possesses a specific substitution pattern that dictates its NMR behavior.

The Target Scaffold

e Formula:
o Exact Mass: 143.0383 Da
o Key Features:
o C2: Fluorinated (Expect large

coupling).[1][2]

o C3: Methoxy group (Expect NOE to H4).
o C5: Hydroxyl group (Exchangeable proton).

o Protons: Only two aromatic protons (H4 and H6).

Predicted NMR Observables (Additivity Rules)
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Expected Shift ( Multiplicity &

) Coupling Logic

Nucleus Position

dd (Doublet of
doublets). Coupled to

F(
H4 7.0-7.3 ppm

) and H6 (

).

dd. Deshielded by N.

Coupled to F (
H6 7.6 -7.9 ppm
- unusual geometry)

and H4.

d(
c2 ~150 - 160 ppm Hz). Diagnostic

doublet.

d(

c3 ~135 - 145 ppm Hz). Oxygenated

aromatic.

d or dd. Diagnostic for
= F2 -70 to -90 ppm o
2-F-pyridine.

Elucidation Logic Flow

The following diagram illustrates the decision tree for confirming the structure and ruling out the
most common isomer (the 5-methoxy-3-hydroxy variant).
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Unknown Sample
(C6H6FNO2)

l

Step 1: HRMS
Confirm Formula m/z 143.0383

:

Step 2: 19F NMR
Confirm 2-F Pyridine (-75 ppm)

:

Step 3: 1H NMR
Identify H4 and H6 signals

Step 4: NOESY/ROESY
CRITICAL: OMe to H4 correlation?

[T

Step 5: HMBC REJECT:
Connect C2(F) to H4/H6 Regioisomer Identified

\

Structure Confirmed:
2-Fluoro-5-hydroxy-3-methoxypyridine

Click to download full resolution via product page
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Figure 1: The "Triangulation" logic flow. The NOESY step is the primary discriminator for
regiochemistry.

Experimental Protocols
Sample Preparation (Critical for Exchangeable Protons)

To observe the -OH proton and ensure sharp couplings, the sample must be dry.
e Solvent: DMSO-

(preferred for solubility and observing -OH) or CDCI
(if lipophilic enough).
e Concentration: 5-10 mg in 600

L solvent.

e Drying: If using DMSO, ensure the solvent is ampoule-fresh to prevent water exchange
broadening the -OH signal.

NMR Acquisition Parameters

o H NMR: 16 scans, 30°C. Acquire with sufficient delay (D1 = 2s) to integrate accurately.

e C NMR: Proton-decoupled. Minimum 512 scans due to quaternary carbons (C2, C3, C5) and
splitting by Fluorine which reduces signal-to-noise ratio.

 F NMR: Essential for checking purity. 2-F pyridines often have distinct shifts from 3-F or 4-F
isomers.

Detailed Structural Assignment
The "Smoking Gun": NOESY Correlation

The distinction between the target (3-OMe) and its isomer (5-OMe) relies on the spatial
proximity of the methoxy group to the aromatic protons.

o Target (3-OMe): The methoxy group is at C3. It is spatially close to H4 but distant from H6.
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o Observation: Strong NOE cross-peak between
(~3.8 ppm) and
(~7.1 ppm). No NOE to H6.

e Isomer (5-OMe): The methoxy group is at C5. It is flanked by H4 and H6.

o Observation: NOE cross-peaks to both aromatic protons.

The Fluorine Fingerprint ( C-NMR)

Fluorine coupling constants (

) are the most reliable way to assign the carbon backbone without 2D data.

: Approx.[1][2][3][4] : :
Carbon Coupling Type Assignment Logic
[5][6]1[7] Value (Hz)

The ipso carbon.
Cc2 230 - 245 Appears as a wide
doublet at ~155 ppm.

Ortho to F. This

C3 15-25 carbon also bears the
OMe.
C4 5-10 Meta to F.

Para to F. Often
C5 0-5 appears as a singlet

or broadened singlet.

Meta to F (via

Nitrogen).

C6 5-10

Connectivity Visualization (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.
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Figure 2: HMBC Connectivity Map. The correlation from OMe protons to C3 is the anchor point.

Troubleshooting & Anomalies
"l see extra splitting in the Carbon spectrum."

Cause: This is normal. The

F nucleus is spin-active (100% abundance). Solution: Do not mistake
doublets for impurities. Calculate the coupling constant (Hz) = Difference in ppm
Spectrometer Frequency (MHz). If the

value matches the table in Section 5.2, it is a Fluorine coupling.
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"The OH proton is missing."

Cause: Deuterium exchange with water in the solvent (HOD formation) or rapid exchange due
to trace acid/base. Solution: Run the sample in dry DMSO-

. If still invisible, look for a broad hump > 9.0 ppm. The presence of the OH is best confirmed by
the chemical shift of C5 (~140-150 ppm) and HRMS, rather than the proton signal itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

